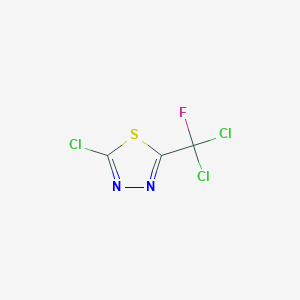

![molecular formula C13H16N2S B6300998 (S)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole CAS No. 1213233-51-2](/img/structure/B6300998.png)

(S)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole, also known as S-t-Butyl-DIBT, is an organic compound with a wide range of applications in the scientific field. It is a heterocyclic compound with a five-membered ring structure, consisting of two nitrogen atoms, two sulfur atoms, and one carbon atom. S-t-Butyl-DIBT has been studied extensively for its potential to be used as a catalyst in organic synthesis processes, as well as for its ability to form a variety of derivatives with different functional groups. Additionally, S-t-Butyl-DIBT has been investigated for its potential applications in the fields of medicinal chemistry and biochemistry.

科学的研究の応用

Synthesis and Biological Activities

Anti-Inflammatory and Antitumor Activities : Research includes the synthesis of derivatives exhibiting anti-inflammatory properties, providing a foundation for developing new therapeutic agents (Labanauskas et al., 2000). Additionally, the antitumor potential of guanylhydrazones derived from imidazo[2,1-b]thiazoles has been explored, highlighting their efficacy in inhibiting cancer cell growth and inducing apoptosis (Andreani et al., 2005).

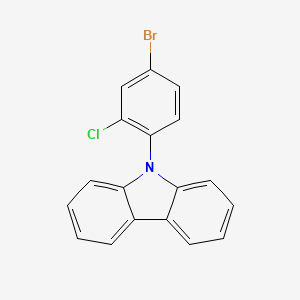

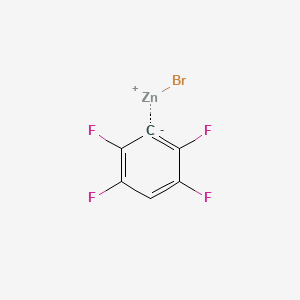

Catalytic Synthesis : Advances in catalysis have been demonstrated through the efficient synthesis of N-fused benzo[4,5]imidazo[2,1-b]thiazole derivatives, leveraging copper- and palladium-catalyzed cross-coupling reactions. This methodology facilitates the creation of structurally diverse compounds with potential pharmaceutical applications (Shen et al., 2017).

Mycobacterium Tuberculosis Inhibitors : The design and synthesis of imidazo[2,1-b]thiazole derivatives as inhibitors against Mycobacterium tuberculosis pantothenate synthetase have been reported. This research represents a significant step toward developing new antitubercular agents (Samala et al., 2016).

Cytotoxicity Evaluation : The synthesis of novel compounds with the imidazo[2,1-b]thiazole scaffold has been conducted to evaluate their cytotoxic effects on cancer and noncancer cells, contributing to the search for new anticancer drugs (Meriç et al., 2008).

Chemical Methodologies and Sensor Development

Aerobic Oxidative Cyclization : Innovative approaches to synthesizing benzo[d]imidazo[2,1-b]thiazoles through aerobic oxidative cyclization have been developed, expanding the toolkit available for constructing complex heterocyclic structures (Mishra et al., 2014).

Antibacterial and Anthelmintic Activities : The creation of imidazo[2,1-b]thiazole derivatives with significant antibacterial and anthelmintic activities has been reported, underscoring the potential of these compounds in addressing microbial and parasitic infections (Palkar et al., 2010).

Sensing Applications : A sensor based on imidazo[2,1-b]thiazole has been developed for the recognition and differentiation of metal ions and anions, demonstrating the versatility of these compounds in analytical chemistry applications (Consty et al., 2020).

特性

IUPAC Name |

(2S)-2-tert-butyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-13(2,3)11-8-15-9-6-4-5-7-10(9)16-12(15)14-11/h4-7,11H,8H2,1-3H3/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPPJNKVYZLCEP-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CN2C3=CC=CC=C3SC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1CN2C3=CC=CC=C3SC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Potassium [1,1'-biphenyl]-3-yltrifluoroborate](/img/structure/B6300942.png)

![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6300971.png)

![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6300979.png)

![3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione, 98%](/img/structure/B6301006.png)

![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(t-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 98%](/img/structure/B6301010.png)